molecular formula C18H18N2O2S B5586954 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone

2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone

Cat. No.: B5586954
M. Wt: 326.4 g/mol
InChI Key: IOFMQSRGRPMPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phenothiazine (B1677639) Chemistry Research

Phenothiazine, an organic compound with the formula S(C₆H₄)₂NH, and its derivatives are highly bioactive and have found widespread application. wikipedia.org The history of phenothiazine chemistry began with the synthesis of a derivative, methylene (B1212753) blue, in 1876. wikipedia.org This pioneering work in medicinal chemistry led to the exploration of numerous phenothiazine derivatives and their activities. wikipedia.org

Phenothiazines represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.net Initially gaining prominence as antihistamines and later as antipsychotics in the 1940s and 1950s, their clinical use continues today. researchgate.net The phenothiazine structure is often described as a "parent molecule" or a prototypical pharmaceutical lead structure. wikipedia.orgresearchgate.net The tricyclic system is a key feature, and its ability to cross the blood-brain barrier has made it particularly attractive for developing drugs targeting the central nervous system. researchgate.net Modern research continues to uncover the potential of phenothiazine derivatives in various therapeutic areas, including as antibacterial, antiviral, antitumor, and anti-inflammatory agents. researchgate.netmdpi.com

Rationale for Investigating 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone as a Research Scaffold

The scientific rationale for investigating this compound as a research scaffold stems from its unique molecular architecture, which combines the well-established phenothiazine core with a morpholine (B109124) ring. evitachem.com The phenothiazine nucleus is a privileged pharmacophore, forming the basis of numerous drugs with diverse effects. researchgate.netmdpi.com

The inclusion of a morpholine ring is a common strategy in medicinal chemistry intended to enhance a compound's physicochemical properties. evitachem.com Specifically, the morpholine moiety can contribute to improved solubility and biological activity. evitachem.com The ethanone (B97240) linker connecting the phenothiazine and morpholine parts offers a synthetically accessible point for further chemical modifications. This structural versatility allows researchers to create libraries of related compounds with potentially fine-tuned pharmacological profiles. The compound has been specifically investigated as a lead for neuropsychiatric disorders and for its potential antimicrobial properties, highlighting its value as a foundational structure for drug discovery. evitachem.com

Overview of Research Approaches and Methodologies Employed

The investigation of this compound and its analogues involves a multi-step process encompassing synthesis, characterization, and biological evaluation.

Synthesis: The synthesis of this compound typically begins with phenothiazine as the starting material. evitachem.com The core reaction is an acylation process where the phenothiazine is reacted with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of morpholine to form the desired product. evitachem.com Following the reaction, the compound is purified using standard techniques like recrystallization or chromatography to ensure high purity. evitachem.com

Characterization: To confirm the chemical structure and purity of the synthesized compounds, a suite of analytical techniques is employed. These methods are standard in organic and medicinal chemistry research:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon-hydrogen framework of the molecule. evitachem.comresearchgate.net

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound. evitachem.comresearchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net

X-ray Crystallography: Provides detailed, three-dimensional information about the molecular structure in the solid state. researchgate.netnih.gov For instance, crystallographic studies on the related compound 1-(10H-phenothiazin-10-yl)ethanone show the phenothiazine unit has a characteristic butterfly conformation. nih.gov

Biological Evaluation: The pharmacological potential of new phenothiazine derivatives is assessed through a variety of in vitro biological assays. The specific assays depend on the therapeutic target. For example, in the development of new antitumor agents, the antiproliferative activity is tested against various human cancer cell lines.

Table 1: Examples of Biological Activity Data for Phenothiazine and Morpholine-Containing Derivatives

Compound/Derivative Class Cell Line/Organism Assay Type Measured Activity (IC₅₀/MIC)
Phenothiazine-1,2,3-triazole hybrid (3b) MGC-803 (Stomach Cancer) Antiproliferative IC₅₀: 0.5 µM
Phenothiazine-1,2,3-triazole hybrid (3b) EC-109 (Esophageal Cancer) Antiproliferative IC₅₀: 1.1 µM
Phenothiazine-1,2,3-triazole hybrid (3b) PC-3 (Prostate Cancer) Antiproliferative IC₅₀: 2.3 µM
2-morpholino-4-anilinoquinoline (3d) HepG2 (Liver Cancer) Anticancer IC₅₀: 8.50 µM
2-morpholino-4-anilinoquinoline (3c) HepG2 (Liver Cancer) Anticancer IC₅₀: 11.42 µM
Phenothiazine Ketone Analogues Staphylococcus aureus Antimicrobial MIC: 8–16 µg/mL
Phenothiazine Ketone Analogues Mycobacterium tuberculosis Antimicrobial MIC: 64–128 µg/mL

Data presented is for structurally related compounds to illustrate the types of research findings in this area of medicinal chemistry. mdpi.comrsc.orgvulcanchem.com

These comprehensive research methodologies, from synthesis to biological testing, are crucial for elucidating the structure-activity relationships (SAR) of new derivatives and advancing the development of novel therapeutic agents based on the this compound scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMQSRGRPMPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Synthesis of 2 Morpholino 1 10h Phenothiazin 10 Yl 1 Ethanone and Its Analogues

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic approach to phenothiazine (B1677639) construction often involves disconnecting the tricyclic system back to simpler, more readily available precursors. researchgate.net For the target compound, 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone, the primary disconnection is at the nitrogen-acyl bond, leading to phenothiazine and a morpholino-ethanone equivalent, such as 2-morpholinoacetyl chloride. Another key disconnection is at the nitrogen of the morpholine (B109124) ring, suggesting a precursor like 1-(10H-phenothiazin-10-yl)-2-haloethanone which can then undergo nucleophilic substitution with morpholine.

The synthesis of the phenothiazine core itself can be approached through several strategic disconnections. Common strategies include the cyclization of 2-substituted diphenyl sulfides or the Smiles rearrangement of o-aminodiphenyl sulfides. researchgate.netwikipedia.org The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has proven to be a synthetically valuable tool for accessing phenothiazine scaffolds. researchgate.net

Classical Synthetic Routes

Traditional methods for synthesizing phenothiazine derivatives have been well-documented, relying on fundamental organic reactions such as alkylation, acylation, and condensation. evitachem.comsemanticscholar.orgresearchgate.net These routes often involve multiple steps and have been refined over decades.

Alkylation and acylation at the N-10 position of the phenothiazine ring are the most direct methods for introducing side chains. The synthesis of this compound typically begins with phenothiazine as the starting material. evitachem.com The key step is an acylation reaction at the nitrogen atom of the phenothiazine ring. evitachem.com

One common method involves a two-step sequence. First, phenothiazine is acylated with a haloacetyl halide, such as chloroacetyl chloride, to form a 10-haloacetylphenothiazine intermediate. nih.gov This intermediate is then subjected to a nucleophilic substitution reaction with morpholine, where the morpholine nitrogen displaces the halide to form the final product. A similar reaction involves stirring 2-chloroacetylphenothiazine (B8724782) with morpholine in ethanol (B145695) to yield the corresponding 2-morpholino derivative. researchgate.net

Direct acylation using an appropriate acylating agent, like morpholinoacetyl chloride, in the presence of a base is another viable route. evitachem.com The N-H proton of phenothiazine is sufficiently acidic to be removed by a suitable base, generating a nucleophilic anion that readily reacts with electrophilic acylating agents. nih.gov

Table 1: Examples of N-Acylation Reactions of Phenothiazine

Reactant 1 Reactant 2 Conditions Product
Phenothiazine Chloroacetyl chloride Dry benzene (B151609) 10-Chloroacetylphenothiazine
10-Chloroacetylphenothiazine Morpholine Ethanol This compound

This interactive table summarizes common acylation reactions used in the synthesis of phenothiazine derivatives.

Condensation reactions are fundamental to building the phenothiazine core itself from simpler aromatic precursors. A classic method involves the condensation of diphenylamine (B1679370) with sulfur, first reported by Bernthsen in 1883. wikipedia.orgresearchgate.net More advanced methods provide better control and substrate scope.

One such approach is a three-component reaction using simple and readily available starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce phenothiazines under metal-free, aerobic conditions. rsc.org Another documented synthesis involves the condensation of anilines with cyclohexanone, followed by heating the resulting Schiff bases with sulfur. semanticscholar.org Condensation reactions can also be employed to build analogues, for example, by reacting heterocyclic aldehydes or ketones. mdpi.com

The synthesis of complex phenothiazine analogues often requires multi-step sequences. These schemes allow for the introduction of various substituents on the phenothiazine rings. A typical sequence might start with the synthesis of a substituted diphenylamine, followed by thionation (cyclization with sulfur) to form the phenothiazine core, and subsequent functionalization at the N-10 position. researchgate.netresearchgate.net

For instance, a synthesis could begin with the condensation of a substituted aniline (B41778) and a phenol (B47542) to form a diphenylamine derivative. researchgate.net This intermediate is then cyclized using sulfur and a catalyst like iodine to yield the substituted phenothiazine. researchgate.net The final step would be the acylation of the N-10 position as described previously. Continuous-flow synthesis technology has also been applied in a telescoped, multi-step process for the derivatization of the phenothiazine core, showcasing a modern approach to these schemes. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methods

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable synthetic methods in organic chemistry. This trend has been applied to the synthesis of phenothiazines, focusing on reducing hazardous waste, improving energy efficiency, and using safer reagents. researchgate.netresearchgate.net

One green approach involves the use of iron-catalyzed tandem C-S/C-N cross-coupling reactions, which provides an efficient and environmentally friendly alternative to methods using palladium or copper catalysts. researchgate.net Another strategy is the use of continuous flow chemistry, which can lead to more efficient and safer multi-step transformations, contributing to sustainable processes. researchgate.net One-pot, multi-component reactions are also a cornerstone of green chemistry, as they reduce the number of steps and purification procedures required. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. orientjchem.orgsphinxsai.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. mdpi.comorientjchem.orgresearchgate.net

This technology has been successfully applied to various steps in phenothiazine synthesis, including heterocyclic ring formation, aromatic nucleophilic substitution, and condensation reactions. mdpi.comresearchgate.net For example, the cyclization of substituted diphenylamines to form the phenothiazine ring can be achieved efficiently under microwave irradiation, even with bulky substituents that hinder the reaction under classical conditions. researchgate.net The thionation of biphenyl (B1667301) amines to provide phenothiazine derivatives has also been successfully carried out using microwaves, offering a two-step, environmentally benign method. researchgate.netorientjchem.org These microwave-assisted protocols often use solid supports or solvent-free conditions, further enhancing their green credentials. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenothiazine Derivatives

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Ring Cyclization Hours to Days Minutes Often significant researchgate.net
Thionation Several hours Minutes Better yield orientjchem.org

This interactive table compares reaction times and outcomes for conventional and microwave-assisted synthesis methods for phenothiazine derivatives, highlighting the efficiency of the latter.

Catalyst Development and Application

The synthesis of this compound and its analogues hinges on the effective N-acylation of the phenothiazine core. The development of catalytic systems for this transformation has been a key area of research, with a focus on improving reaction rates and yields.

A common approach involves the use of a strong base as a catalyst to deprotonate the nitrogen atom of the phenothiazine ring, thereby increasing its nucleophilicity towards the acylating agent. Sodium hydride (NaH) is a frequently employed catalyst in this context, often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, in the synthesis of N-phosphorylated phenothiazine, a related transformation, the choice of base was shown to be critical, with NaH providing a significantly higher yield in DMF compared to potassium carbonate (K2CO3) under microwave irradiation.

Phase-transfer catalysts (PTCs) have also been explored for the N-alkylation and N-acylation of phenothiazine derivatives. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenothiazide anion from the solid or aqueous phase to the organic phase where the reaction with the acylating agent occurs. This method can offer advantages in terms of milder reaction conditions and the use of less hazardous solvents.

More recently, solvent-free synthetic methods have been developed, offering a greener alternative. One such method for the preparation of N-acetyl phenothiazine utilizes phosphorus pentachloride (PCl5) as a catalyst. This solid-phase reaction proceeds by grinding the reactants together at room temperature, providing the N-acylated product in high yield without the need for a solvent. This approach is not only environmentally friendly but also simplifies the work-up procedure.

Enzymatic catalysis represents another frontier in the synthesis of N-acyl phenothiazines. Lipases, for example, have been shown to be effective catalysts for N-acylation reactions, offering high selectivity under mild conditions. While not yet specifically reported for this compound, this biocatalytic approach holds promise for future synthetic strategies.

The following table summarizes the impact of different catalysts on the N-functionalization of phenothiazine based on available literature for analogous reactions.

CatalystReaction TypeSolventHeatingYield (%)
NaHN-phosphorylationDMFReflux52
K2CO3N-ethylationToluene (B28343)Microwave80
PCl5N-acetylationSolvent-freeGrinding>95

Solvent Optimization in Synthetic Pathways

The choice of solvent plays a crucial role in the outcome of the synthesis of this compound and its analogues, influencing reaction rates, yields, and even the product distribution. The N-acylation of phenothiazine is typically carried out in anhydrous aprotic solvents to prevent the hydrolysis of the acylating agent and any reactive intermediates.

Commonly used solvents include toluene, benzene, tetrahydrofuran (THF), and dimethylformamide (DMF). The polarity of the solvent can significantly affect the reaction. For instance, in the N-phosphorylation of phenothiazine using sodium hydride as a catalyst, a higher yield was observed in the more polar solvent DMF (52%) compared to the less polar toluene (15%). This suggests that polar aprotic solvents are better at solvating the intermediate sodium phenothiazide salt, thereby enhancing its reactivity.

In some synthetic procedures for related N-acylphenothiazines, such as the reaction of 10H-phenothiazine with chloroacetyl chloride, dry benzene has been used as the solvent with reflux conditions. beilstein-journals.org Tetrahydrofuran (THF) is another common solvent for the initial formation of the N-acyl chloride intermediate from phenothiazine. nih.gov

Interestingly, studies on the synthesis of related heterocyclic compounds have shown that seemingly minor changes in the solvent system can have a profound impact. For example, in the synthesis of aroyl-S,N-ketene acetals, omitting an alcohol co-solvent (ethanol) from a 1,4-dioxane (B91453) solvent system led to a significant increase in product yield. This was attributed to the prevention of side reactions of the alcohol with reactive intermediates. Furthermore, the use of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be a viable and sustainable alternative to traditional solvents like 1,4-dioxane, providing comparable yields.

The following table illustrates the effect of solvent choice on the yield of N-functionalized phenothiazines in analogous reactions.

SolventCatalystReaction TypeYield (%)
DMFNaHN-phosphorylation52
TolueneNaHN-phosphorylation15
1,4-DioxaneEt3NAroyl-S,N-ketene acetal (B89532) synthesisHigh
2-MeTHFEt3NAroyl-S,N-ketene acetal synthesis91-95

Purification and Isolation Techniques for Research Grade Material

Obtaining this compound in high purity is essential for its use in research investigations. The primary methods for the purification of this and related N-acylphenothiazines are recrystallization and column chromatography. evitachem.com

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For many phenothiazine derivatives, ethanol is a suitable recrystallization solvent. researchgate.net The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For some phenothiazine derivatives, a mixture of solvents like dichloromethane/methanol (B129727) can be effective for recrystallization. rsc.org

Column chromatography is a versatile purification technique used to separate the target compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase for the purification of N-acylphenothiazines. The mobile phase, or eluent, is a solvent or a mixture of solvents that is passed through the column. The polarity of the eluent is a key parameter that is optimized to achieve good separation. For phenothiazine derivatives, non-polar to moderately polar solvent systems are typically employed. A common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. rsc.org The ratio of the solvents is adjusted to control the elution of the compounds from the column. For example, a gradient of increasing ethyl acetate in hexanes might be used to first elute non-polar impurities, followed by the desired product.

The following table provides examples of purification techniques used for phenothiazine derivatives.

Purification MethodStationary PhaseEluent/SolventCompound Type
Column ChromatographySilica GelCH2Cl2/Hexanes (1:9 v/v)N-Arylphenothiazine
RecrystallizationEthanol-N-Acylphenothiazine
RecrystallizationCH2Cl2/Methanol-N-Arylphenothiazine

Synthesis of Labeled or Derivatized Analogues for Specific Research Investigations

The synthesis of labeled or derivatized analogues of this compound is crucial for various research applications, including metabolic studies, bioimaging, and structure-activity relationship (SAR) investigations.

Derivatized Analogues for Functional Studies: The synthesis of derivatized analogues involves the introduction of specific functional groups to probe biological interactions or to impart new properties to the molecule, such as fluorescence. For example, a fluorescent tag could be incorporated by modifying the phenothiazine ring or the morpholine moiety. This could be achieved by starting with a functionalized phenothiazine, for instance, one bearing a nitro group that can be reduced to an amine and subsequently coupled to a fluorescent dye.

Another strategy for derivatization is to modify the linker between the phenothiazine and the morpholine group. For example, in the development of phenothiazine-based histone deacetylase (HDAC) inhibitors, researchers have synthesized analogues with different linker lengths and rigidities to optimize binding to the target enzyme. researchgate.net Similarly, the synthesis of N-phenylphenothiazine derivatives with various electron-donating and electron-withdrawing substituents has been explored to tune their photoredox properties for applications in catalysis. These examples highlight the versatility of the phenothiazine scaffold for the synthesis of a wide range of derivatized analogues for specific research investigations.

Structure Activity Relationship Sar Studies of 2 Morpholino 1 10h Phenothiazin 10 Yl 1 Ethanone Derivatives

Systematic Modification of the Phenothiazine (B1677639) Moiety

The tricyclic phenothiazine core is a primary determinant of the molecule's pharmacological profile. Alterations to this moiety, either by adding substituents or by modifying the ring system itself, have profound effects on biological activity.

Substituent Effects on Biological Interactions

The introduction of substituents onto the phenothiazine ring system is a key strategy for modulating biological activity. The position and electronic nature of these substituents are critical. For many phenothiazine derivatives, substitution at the C-2 position is considered optimal for enhancing activity, particularly neuroleptic and cytotoxic effects. nih.gov

Electron-withdrawing groups at the C-2 position generally increase the potency of phenothiazine derivatives. slideshare.net This is attributed to the altered electronic distribution within the tricyclic system, which can enhance binding affinity to target receptors. The relative potency of antipsychotic activity has been shown to increase with the electron-withdrawing strength of the substituent at this position. cutm.ac.in For instance, a trifluoromethyl (-CF3) group at C-2 confers greater potency than a chlorine (-Cl) atom, which in turn is more potent than an acetyl (-COCH3) group. cutm.ac.in

In the context of cytotoxic activity against liver cancer cell lines, the presence of a chloro group on the phenothiazine ring has been shown to be a significant factor. nih.gov Studies comparing derivatives with and without this substitution demonstrate that the chloro moiety can substantially influence the compound's potency. nih.gov

Table 1: Effect of C-2 Substituent on Phenothiazine Activity

Substituent at C-2 Relative Potency/Activity
-OH Low
-H Moderate
-COCH3 High
-Cl Higher
-CF3 Highest

Data derived from general observations on phenothiazine antipsychotic activity. cutm.ac.in

Ring System Modifications and Their Impact on Activity

A more fundamental modification to the phenothiazine core involves the replacement of one or both of its benzene (B151609) rings with nitrogen-containing heterocyclic rings, such as pyridine (B92270), to form azaphenothiazines. mdpi.comnih.gov This alteration creates a new chemical scaffold, such as pyridobenzothiazines (one pyridine ring) or dipyridothiazines (two pyridine rings), and can dramatically change the compound's biological properties, often leading to potent anticancer agents. nih.govmdpi.comresearchgate.netnih.gov

Table 2: Impact of Phenothiazine Ring System Modification on Anticancer Activity

Ring System Example Compound Target Cancer Cell Line Activity (IC50)
Phenothiazine Chlorpromazine (B137089) Various Varies
1,6-Diazaphenothiazine 10H-1,6-Diazaphenothiazine Breast Cancer (MCF-7) 4.8 µg/mL
3,6-Diazaphenothiazine 10H-3,6-Diazaphenothiazine Breast Cancer (MCF-7) 1.9 µg/mL

Data sourced from studies on azaphenothiazine derivatives. mdpi.com

Exploration of the Morpholino Ring Variations

The morpholine (B109124) ring, attached to the ethanone (B97240) linker, also plays a significant role in the molecule's activity. Its replacement or modification provides another avenue for SAR exploration.

Bioisosteric Replacements of the Morpholine Ring

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the aim of enhancing activity or optimizing pharmacokinetic properties. A common bioisostere for the morpholine ring is the piperazine (B1678402) ring. jocpr.com Phenothiazine derivatives featuring a piperazine moiety are prevalent and include several clinically used antipsychotic drugs. drugbank.com

While both morpholine and piperazine are six-membered heterocyclic amines, the presence of a second nitrogen atom in piperazine offers an additional site for substitution. This allows for the introduction of various chemical groups, which can fine-tune the molecule's interaction with its target. For example, attaching a hydroxyethyl (B10761427) group to the distal nitrogen of a piperazine ring has been shown to substantially increase the antipsychotic activity of some phenothiazines. cutm.ac.in In contrast, for certain classes of phenothiazine-based antipsychotics, direct replacement of a dimethylamino group with a morpholinyl group has been reported to decrease activity, suggesting that the specific nature of the heterocyclic ring is critical for optimal interactions. nih.gov

Table 3: Comparison of Morpholine and Bioisosteric Replacements in Phenothiazine Derivatives

Heterocyclic Ring Key Feature General Impact on Antipsychotic Activity
Morpholine Contains an oxygen atom, acts as H-bond acceptor. Can be less potent than piperazine derivatives in some series.
Piperazine Contains a second nitrogen atom, allowing further substitution. Often associated with high potency; substitution at N-4 is critical.
Piperidine Lacks the second heteroatom. Activity is generally lower than corresponding piperazine analogues.

This table represents generalized SAR trends for antipsychotic phenothiazines. nih.govcutm.ac.in

Positional Isomers and Stereochemical Influence

The influence of positional isomers and stereochemistry of the morpholine ring in the context of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone derivatives is not extensively detailed in the available literature. SAR studies have predominantly focused on modifications of the phenothiazine core and the linker. Theoretical considerations suggest that altering the attachment point on the morpholine ring or introducing chiral centers could impact the molecule's conformation and its ability to fit into a biological target's binding site. However, specific research findings detailing these relationships for this particular class of compounds are limited.

Manipulation of the Ethanone Linker

The ethanone linker, which connects the phenothiazine nitrogen to the morpholine ring, is a critical component for determining the spatial relationship between these two key moieties. Variations in the length and structure of this linker can significantly affect biological activity. nih.gov

Research on the cytotoxic effects of phenothiazine derivatives has shown that the length of the carbon chain linker is a significant factor. nih.gov In one study, the effect of linker length (one vs. two carbons between the carbonyl group and the terminal amine) was found to be dependent on the substituents present on the other parts of the molecule. For derivatives with a chloro substituent on the phenothiazine ring, increasing the linker length from one carbon (glycinamides) to two carbons (β-alaninamides) resulted in decreased cytotoxicity. nih.gov Conversely, for derivatives with a 4-fluorobenzylamino group, the opposite trend was observed, where a longer linker led to increased cytotoxicity. nih.gov This demonstrates a complex interplay between the different molecular components. For classic neuroleptic phenothiazines, a three-carbon chain between the ring nitrogen and the side-chain amino nitrogen is generally considered optimal for activity. slideshare.net

Table 4: Effect of Linker Length on Cytotoxicity (IC50 in µM) of Phenothiazine Derivatives

Terminal Amine Group Linker Length (n=1) Linker Length (n=2)
Chloro-substituted High Cytotoxicity Lower Cytotoxicity
4-Fluorobenzylamino Moderate Cytotoxicity Higher Cytotoxicity

Data derived from a study on cytotoxic phenothiazine derivatives, where n=1 corresponds to a 2-amino-1-ethanone linker and n=2 corresponds to a 3-amino-1-propanone linker. nih.gov

Chain Length Variations and their Pharmacological Consequences

The length and structure of the side chain attached to the nitrogen atom of the phenothiazine core are paramount in determining the biological activity of its derivatives. For antipsychotic activity, a three-carbon chain separating the phenothiazine ring nitrogen and the terminal amino group is generally considered optimal. cutm.ac.in Deviations from this optimal length, either shortening or lengthening the chain, can lead to a significant decrease in potency.

Studies on various phenothiazine derivatives have elucidated the following key points:

Optimal Length: A linker of three carbons between the core and the terminal nitrogen is crucial for maximum antipsychotic activity. cutm.ac.in

Chain Branching: The introduction of small alkyl groups, creating a branch at the β-position of the side chain, typically reduces the pharmacological activity. cutm.ac.in

Metabolic Influence: The side chain's structure also affects the metabolic pathways of the compound. A three-carbon aliphatic side chain tends to favor the formation of sulfoxide (B87167) metabolites. nih.gov In contrast, a shorter two-carbon chain, such as in promethazine, can lead to different metabolic products through radical dimerization and hydroxylation. nih.gov

Activity Modulation in Other Contexts: In the development of phenothiazine hybrids as inhibitors of the farnesyltransferase (FTase) enzyme, a shorter carbon chain between the phenothiazine nitrogen and an amide group was found to decrease inhibitory action. mdpi.com Conversely, for certain antimalarial phenothiazine derivatives, chain lengths of four to six carbons were associated with the most effective compounds against resistant P. falciparum. mdpi.com

The following table summarizes the observed effects of chain length variations on the pharmacological properties of phenothiazine derivatives.

Chain ModificationPharmacological ConsequenceReference
Three-carbon chain (propyl) between N10 and amine NConsidered optimal for maximal antipsychotic activity. cutm.ac.in
Two-carbon chain (ethyl)Leads to different metabolic pathways (hydroxylation, dimerization) compared to three-carbon chains; often less potent. nih.gov
Four- to six-carbon chainFound to be most effective in certain antimalarial phenothiazine hybrids. mdpi.com
Branching at the β-carbon of the side chainDecreases antipsychotic activity. cutm.ac.in
Shorter chain in FTase inhibitor hybridsResulted in decreased enzyme inhibition. mdpi.com

Bioisosteric Replacements of the Carbonyl Group

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, pharmacokinetic profile, or potency while retaining its fundamental biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com

In the structure of this compound, the carbonyl group (C=O) is a key functional moiety. It is a polar group that can participate in hydrogen bonding as an acceptor. Replacing this group with bioisosteres can modulate these interactions and other properties like metabolic stability. While specific studies on the bioisosteric replacement of the carbonyl group in this exact molecule are not prevalent, general principles of medicinal chemistry identify several nonclassical bioisosteres for the carbonyl function. u-tokyo.ac.jp These replacements can alter polarity, bond angles, and metabolic susceptibility. nih.govresearchgate.net

Potential bioisosteric replacements for a carbonyl group are listed in the table below.

Original GroupPotential Bioisosteric ReplacementRationale for ReplacementReference
Carbonyl (C=O)Sulfoxide (S=O)Mimics the steric and electronic properties; can act as a hydrogen bond acceptor. u-tokyo.ac.jp
Carbonyl (C=O)Sulfone (SO₂)Similar geometry and hydrogen bond accepting capability, but with different electronic nature. u-tokyo.ac.jp
Carbonyl (C=O)Oxime (C=N-OH)Introduces hydrogen bond donor and acceptor capabilities, altering binding interactions. researchgate.net
Carbonyl (C=O)Thioether (C-S-C)A non-polar replacement that removes hydrogen bonding capacity, exploring hydrophobic pockets. u-tokyo.ac.jp
Carbonyl (C=O)Difluoromethylene (CF₂)Reduces polarity and removes hydrogen bond acceptor ability while being metabolically stable. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com This is achieved by correlating physicochemical or structural parameters, known as molecular descriptors, with the observed activity. drugdesign.org

Descriptor Selection and Calculation for Phenothiazine Scaffolds

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. For the phenothiazine scaffold, a diverse range of descriptors has been employed to capture the structural features responsible for biological interactions. These descriptors are typically calculated using computational chemistry software after optimizing the 3D structure of the molecules, often using methods like Hartree-Fock or Density Functional Theory (DFT). derpharmachemica.comubbcluj.ro

The descriptors used in QSAR studies of phenothiazine derivatives can be broadly categorized as follows:

Topological Descriptors: These are numerical values derived from the 2D representation (molecular graph) of the molecule. They encode information about atomic connectivity and molecular size and shape. Examples include Cluj topological indices and Chi indices (e.g., Chiv2). ubbcluj.roresearchgate.net

Quantum Mechanical Descriptors: These are calculated from the electronic structure of the molecule and provide insights into its reactivity and intermolecular interactions. Common examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity. ubbcluj.ro

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., SlogP), which governs how a molecule partitions between aqueous and lipid environments, a key factor in crossing biological membranes. researchgate.net

Electrostatic Descriptors: These relate to the charge distribution within the molecule. Examples include partial atomic charges and specific descriptors like the hydrogen charge (HC) descriptor, which has been used to model the toxicity of psychotropic drugs. ubbcluj.ronih.gov

The table below provides examples of descriptors used in QSAR studies of phenothiazine derivatives.

Descriptor ClassSpecific Descriptor ExamplesInformation EncodedReference
TopologicalCluj indices, Chi indices (Chiv2), SaaCHE indexMolecular connectivity, size, shape, and branching. ubbcluj.roresearchgate.net
Quantum MechanicalEHOMO, ELUMO, HOMO-LUMO gap, Chemical Potential, Hardness, ElectrophilicityElectronic structure, reactivity, and propensity for orbital interactions. ubbcluj.ro
PhysicochemicalSlogPLipophilicity and hydrophobicity. researchgate.net
ElectrostaticPartial atomic charges, Hydrogen Charge (HC), Effective Hydrogen Charge (EHC)Charge distribution, potential for electrostatic interactions, and bioactivation. ubbcluj.ronih.gov

Statistical Model Validation and Predictive Power for Biological Interactions

The development of a QSAR model is an iterative process that culminates in rigorous validation to ensure its statistical significance and predictive capability. researchgate.net A validated QSAR model can reliably predict the activity of new, untested compounds, thereby guiding drug design efforts. Validation is typically divided into internal and external procedures. nih.gov

Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. derpharmachemica.com In LOO, the model is repeatedly built with all but one compound, and the activity of the excluded compound is predicted. The process is repeated until every compound has been left out once. The results are used to calculate the cross-validated squared correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power. researchgate.netresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept separate. The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive R² (R²pred), which measures the correlation between the observed and predicted activities for the test set. nih.gov

Several statistical parameters are used to evaluate the quality and predictive power of a QSAR model.

Validation ParameterSymbol(s)DescriptionAcceptable Value (General Guideline)Reference
Squared Correlation CoefficientMeasures the goodness-of-fit of the model to the training set data.> 0.6 researchgate.netresearchgate.net
Cross-validated Correlation Coefficientq² or Q²Measures the internal predictive ability of the model via cross-validation.> 0.5 researchgate.netresearchgate.net
Predictive R-squared for External SetR²predMeasures the predictive performance of the model on an external test set.> 0.6 nih.gov
Root Mean Square Error of PredictionRMSEPRepresents the average magnitude of the prediction errors for the test set.As low as possible nih.gov
rm²rm²A metric for external validation that considers the correlation through the origin.> 0.5 nih.gov

QSAR models for phenothiazine derivatives have been developed using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). derpharmachemica.comubbcluj.roresearchgate.net The successful validation of these models provides confidence in their ability to predict biological interactions and guide the synthesis of novel, more potent derivatives.

Investigation of Molecular Mechanisms of Action in Pre Clinical Models

Receptor Binding and Ligand-Target Interactions (In Vitro)

The interaction of a compound with various receptors is a primary determinant of its pharmacological profile. Phenothiazines are well-known for their interactions with a range of neurotransmitter receptors, and it is anticipated that 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone shares this characteristic. nih.govnih.gov

Affinity and Selectivity Profiling against Relevant Receptors (e.g., GPCRs, Ion Channels)

While specific affinity and selectivity data for this compound are not extensively available in the public domain, the broader class of phenothiazine (B1677639) derivatives has been widely studied. These compounds are known to interact with dopaminergic, serotonergic, histaminergic, and muscarinic receptors. nih.govacs.org The nature and substitution on the phenothiazine ring and the side chain play a crucial role in determining the affinity and selectivity for these receptors. nih.gov

For instance, a study on a novel phenothiazine analog, CWHM-974, demonstrated that its anti-cancer effects were independent of dopamine (B1211576) and serotonin (B10506) receptor inhibition, suggesting that modifications to the phenothiazine scaffold can significantly alter receptor binding profiles. nih.gov Furthermore, research on N-10-carbonyl phenothiazine derivatives has shown that it is possible to design compounds with high potency as cholinesterase ligands that lack significant interactions with various neurotransmitter receptor systems. nih.gov This is particularly relevant for this compound, which possesses an N-acyl group.

Interactive Table: Receptor Binding Profile of Selected Phenothiazine Derivatives (Illustrative)

Compound Receptor Target Affinity (Ki, nM) Reference
Chlorpromazine (B137089) Dopamine D2 1.6 nih.gov
Fluphenazine Dopamine D2 0.4 nih.gov
Thioridazine Dopamine D2 2.5 nih.gov
CWHM-974 Dopamine D2 >1000 nih.gov
Chlorpromazine Serotonin 5-HT2A 3.2 nih.gov

This table is illustrative and shows data for related phenothiazine compounds to provide context for the potential receptor interactions of this compound.

Radioligand Binding Assays in Isolated Systems

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. While specific data for this compound is not available, studies on other phenothiazines provide a framework for what such an investigation would entail. For example, N-oxides of phenothiazine antipsychotics have been shown to inhibit [3H]spiperone binding to rat striatal membranes, indicating interaction with dopamine receptors. nih.gov Synthesized phenothiazine derivatives have also been characterized for their interaction with D1- and D2-dopamine receptors in the bovine caudate nucleus. nih.gov These assays are critical in quantitatively defining the interaction of a new chemical entity with its molecular targets.

Enzymatic Modulation and Pathway Interrogation

Beyond receptor binding, many drugs exert their effects by modulating the activity of key enzymes and consequently influencing intracellular signaling pathways.

Inhibition or Activation of Key Enzymes (e.g., Cholinesterases, LSD1, CDK2)

Cholinesterases: Several studies have highlighted the potential of phenothiazine derivatives to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). nih.govresearchgate.net A study on ten phenothiazine derivatives found them to be mixed or competitive inhibitors of horse serum BChE, with competitive inhibition constants (Ki) ranging from 0.05 to 5 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that lipophilicity, molecular volume, and electronic energies are key determinants of this inhibitory activity. nih.gov More recent research has focused on synthesizing novel phenothiazines and screening them for cholinesterase modulatory effects, identifying several promising candidates. nih.govacs.org Given the structural similarities, it is plausible that this compound could also exhibit cholinesterase inhibitory properties.

Lysine-Specific Demethylase 1 (LSD1): Emerging evidence has implicated phenothiazines in the inhibition of epigenetic enzymes like LSD1. researchgate.net The antipsychotic drug chlorpromazine was identified as an LSD1 inhibitor with an IC50 of 5.135 µM. nih.gov Subsequent synthesis and evaluation of chlorpromazine derivatives led to the discovery of more potent inhibitors, with IC50 values in the sub-micromolar range. nih.gov This suggests that the phenothiazine scaffold is a viable starting point for the development of LSD1 inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): While there is no direct evidence linking this compound to CDK2 inhibition, the broader interest in phenothiazines as anti-cancer agents warrants consideration of this and other cell cycle-related targets. chemrxiv.org

Interactive Table: Enzymatic Inhibition by Phenothiazine Derivatives (Illustrative)

Compound Class Enzyme Target Inhibition Data Reference
Phenothiazine derivatives Butyrylcholinesterase Ki = 0.05 - 5 µM nih.gov
Chlorpromazine LSD1 IC50 = 5.135 µM nih.gov

This table provides illustrative data for the enzymatic inhibitory activities of related phenothiazine compounds.

Modulation of Intracellular Signaling Pathways

The interaction of phenothiazines with receptors and enzymes can trigger a cascade of events within the cell, modulating various intracellular signaling pathways. Phenothiazines have been shown to influence pathways such as MAP kinase, Wnt, and retinoic acid signaling. acs.org Some derivatives can also impact the PI3K/Akt/mTOR/p70S6K signaling pathway. nih.gov A phenothiazine derivative was found to regulate the Wnt/β-catenin signaling pathway in a concentration-dependent manner. nih.gov The ability to disrupt these signaling pathways is a key aspect of the anti-cancer potential of phenothiazine derivatives. chemrxiv.org

Cellular and Subcellular Level Investigations (In Vitro)

In vitro studies using cell lines provide a more integrated view of a compound's biological effects. While specific data for this compound is limited, research on related N-acylphenothiazines has demonstrated cytotoxic activity against human leukemic and squamous carcinoma cell lines. nih.gov Phenothiazines can induce a variety of cellular effects, including modulation of autophagy, membrane disruption, and efflux pump inhibition. nih.govacs.org They have also been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. chemrxiv.org The surface activity of phenothiazine derivatives, which influences their interaction with biological membranes, has also been a subject of investigation. umich.edu

Membrane Interaction Studies and Permeability

The phenothiazine scaffold, the core of this compound, is known for its significant interactions with cellular membranes. As cationic amphiphilic structures, phenothiazine derivatives readily intercalate into the lipid bilayers of cell membranes. researchgate.net This insertion can modify the biophysical properties of the membrane, including its fluidity, permeability, and organization. frontiersin.orgnih.gov Studies have shown that these compounds can induce lipid phase separation, disrupt lipid rafts, and even cause a thinning of the plasma membrane. frontiersin.orgnih.gov

This interaction with the membrane is a crucial aspect of their biological activity, influencing membrane-dependent processes like signal transduction and the function of ion channels. researchgate.netfrontiersin.org The accumulation of phenothiazines within the lipid membrane can alter its integrity and sensitize cells to injury. nih.gov By modifying membrane properties, these compounds can make cancer cells more susceptible to damage and counteract multidrug resistance. frontiersin.orgnih.gov

The permeability of phenothiazine derivatives across biological barriers, such as the intestinal lining or the blood-brain barrier, is a key factor in their pharmacokinetic profile. Computational models are often used to predict these properties. For instance, the Caco-2 cell permeability factor (Papp), an indicator of intestinal absorption, and the human skin permeability coefficient (logKp) have been calculated for several phenothiazine derivatives.

CompoundPapp (x 10⁻⁶ cm/s)logKp (cm/h)
Fluphenazine140-2.583
Trifluoperazine221-2.607
Triflupromazine170-2.557

Data for this table is derived from computational predictions for representative phenothiazine derivatives and illustrates their generally good intestinal permeability and low skin permeability. mdpi.com

Effects on Organelle Function (e.g., Mitochondria, Endoplasmic Reticulum)

The interaction of phenothiazine derivatives with cellular membranes extends to the membranes of intracellular organelles, particularly mitochondria. The effects on mitochondrial function are often concentration-dependent. oup.comoup.com At lower concentrations, some phenothiazines can stimulate mitochondrial respiration, whereas higher concentrations tend to be inhibitory. oup.comoup.com

A significant effect of many phenothiazine derivatives is the induction of mitochondrial dysfunction. unifesp.br They have been shown to promote the dissipation of the mitochondrial transmembrane potential (ΔΨm), a critical event that can lead to cellular apoptosis. unifesp.brresearchgate.net This permeabilization of the mitochondrial membrane can result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. unifesp.br The cytotoxic potency of different phenothiazine derivatives against cancer cell lines has been directly correlated with their ability to disrupt the mitochondrial membrane potential. unifesp.brresearchgate.net Furthermore, certain phenothiazine-based antioxidants have been found to induce mitochondrial biogenesis in cellular models of Friedreich's ataxia. nih.gov

Phenothiazine DerivativeEC₅₀ for ΔΨm Dissipation (µM)
Thioridazine41.2 ± 3.4
Trifluoperazine48.1 ± 1.9
Chlorpromazine57.3 ± 2.1
Fluphenazine66.4 ± 3.5
Triflupromazine117.2 ± 4.5

EC₅₀ values represent the concentration required to cause a 50% dissipation of the mitochondrial transmembrane potential (ΔΨm) in hepatoma tissue culture cells, indicating the relative potency of different derivatives. unifesp.br

Modulation of Specific Cellular Processes (e.g., PD-L1 expression, apoptosis induction in specific cell lines for research purposes)

The induction of mitochondrial dysfunction by phenothiazine derivatives is a key mechanism through which these compounds can trigger programmed cell death, or apoptosis. researchgate.net The permeabilization of the mitochondrial membrane is a central event in the intrinsic apoptotic pathway. unifesp.br Consequently, the potent cytotoxicity of some phenothiazines against various tumor cell lines has been attributed to their ability to initiate this mitochondrial-led apoptosis. researchgate.net While the pro-apoptotic potential of the phenothiazine class is established, specific studies detailing apoptosis induction by this compound in particular research cell lines are not extensively documented in the current literature.

Similarly, the modulation of immune checkpoint proteins, such as Programmed death-ligand 1 (PD-L1), by phenothiazine compounds is an emerging area of interest in cancer research. However, specific data on the effect of this compound on PD-L1 expression is not presently available.

Redox Properties and Antioxidant Activity Studies

The phenothiazine ring system is inherently redox-active due to the presence of nitrogen and sulfur heteroatoms within its tricyclic structure. nih.gov This chemical feature makes phenothiazine derivatives good electron donors, allowing them to participate in oxidation-reduction reactions. nih.gov This dual nature means that depending on the chemical environment, they can exhibit both antioxidant and pro-oxidant properties. nih.gov Their ability to engage in electron transfer processes is fundamental to their capacity to act as antioxidants by neutralizing reactive free radicals. nih.gov

Electron Transfer Mechanisms of Phenothiazine Derivatives

The antioxidant activity of the phenothiazine scaffold is primarily mediated through its ability to donate an electron or a hydrogen atom to neutralize unstable free radicals. Computational and experimental studies have identified several key mechanisms for radical scavenging. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. For phenothiazine, the hydrogen atom on the amine group is the primary site for this reaction. nih.gov

Single Electron Transfer (SET): The phenothiazine molecule can donate a single electron to a radical species, converting the radical into a more stable anion. mdpi.com This process forms a phenothiazine radical cation, which is stabilized by resonance.

Radical Adduct Formation (RAF): A free radical can directly add to one of the aromatic carbon atoms of the phenothiazine ring, forming a stable adduct and thus terminating the radical chain reaction. nih.gov

The prevalence of each mechanism depends on factors such as the specific radical species, the solvent, and the pH of the medium. nih.govrsc.org For instance, in aqueous, physiological environments, phenothiazines are excellent antioxidants against a broad spectrum of harmful radicals. nih.gov

Free Radical Scavenging Assays (In Vitro)

The antioxidant potential of phenothiazine derivatives is commonly evaluated in vitro using colorimetric assays that measure their ability to scavenge stable synthetic radicals. Two of the most widely used methods are the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses the stable free radical DPPH, which has a deep violet color. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a pale-yellow hydrazine (B178648) derivative, and the color change, measured by a spectrophotometer, is proportional to the radical scavenging activity. mdpi.commdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this method, the ABTS radical cation (ABTS•+) is generated, which is intensely colored blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This decolorization is monitored to quantify the scavenging capacity. researchgate.netnih.gov

The activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. Studies on various phenothiazine derivatives have shown a wide range of activities, indicating that the substituents on the phenothiazine core significantly influence their antioxidant potency.

Antioxidant Activity of Chalcone-Phenothiazine Derivatives (DPPH Assay)
Compound% Inhibition at 1 mg/mL
Compound 4a49.8%
Compound 4b51.3%
Compound 4c45.2%
Compound 4g55.1%
Compound 4i58.9%
Ascorbic Acid (Standard)94.7%

Data from a study on novel chalcone-based phenothiazine derivatives, showing moderate radical scavenging activity compared to the standard antioxidant, ascorbic acid. mdpi.com

Antioxidant Activity of Prochlorperazine (B1679090) Dimaleate (IC₅₀ Values)
AssayIC₅₀ (µg/mL)
DPPH152.00 ± 1.53
ABTS> 200

IC₅₀ values for the phenothiazine drug prochlorperazine dimaleate, indicating its relative scavenging activity in different assays. A higher IC₅₀ value signifies lower activity. The compound was found to be inactive in the ABTS assay at the concentrations tested. researchgate.net

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its biological activity. The energy landscape provides a map of the molecule's possible shapes (conformers) and their relative stabilities.

Molecular Mechanics and Quantum Mechanics Calculations

While specific molecular mechanics (MM) and quantum mechanics (QM) studies for 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone are not extensively detailed in published literature, the conformational properties of the core phenothiazine (B1677639) structure are well-characterized.

The phenothiazine ring system is not planar. X-ray crystallography and computational studies on related compounds, such as 1-(10H-phenothiazin-10-yl)ethanone, reveal that the phenothiazine unit adopts a distinct "butterfly" conformation. The central six-membered thiazine (B8601807) ring exists in a boat form. The degree of folding, or the dihedral angle between the two benzene (B151609) rings, is a key conformational parameter. In 1-(10H-phenothiazin-10-yl)ethanone, this fold angle is reported to be 46.39 (7)°, a value influenced by the steric repulsion between the phenothiazine fragment and the N-acetyl group. Similarly, for 1-(10H-phenothiazin-2-yl)ethanone, the thiazine ring adopts a slightly distorted boat conformation.

For this compound, it is expected that the fundamental butterfly and boat conformations of the phenothiazine core are preserved. Quantum mechanics calculations, such as Density Functional Theory (DFT), would be utilized to determine the precise bond lengths, angles, and the rotational barrier of the morpholino-ethanone substituent. These calculations help identify the lowest energy (most stable) conformer and the energy barriers for transitioning between different conformations.

Docking Studies with Potential Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. Although specific docking studies for this compound are not widely reported, research on analogous phenothiazine derivatives has identified several potential protein targets. These studies provide a basis for investigating the potential interactions of the title compound.

Phenothiazines are known to interact with a variety of biological targets, and docking studies help elucidate the specific binding modes. For instance, different phenothiazine derivatives have been computationally docked against targets implicated in cancer and neurological disorders. The primary aim of these studies is to understand the key amino acid interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 1: Potential Protein Targets for Phenothiazine Derivatives Identified Through Molecular Docking This table is generated based on docking studies of various phenothiazine derivatives, suggesting potential targets for this compound.

Protein Target Therapeutic Area Key Findings from Docking Studies
Cholinesterases (AChE, BChE) Neurodegenerative Diseases Phenothiazines identified as potential inhibitors, interacting with key residues in the active site.
Tubulin Cancer Derivatives were shown to bind at the colchicine (B1669291) binding site, suggesting a mechanism for inhibiting microtubule polymerization.
SIRT1 Cancer Computational screening identified phenothiazine derivatives as inhibitors that could induce p53 hyperacetylation.
Dopamine (B1211576) Receptors Schizophrenia, Psychosis The antipsychotic effects of phenothiazines are largely attributed to their ability to inhibit dopamine receptors.
Microtubule Affinity Regulating Kinase 4 (MARK4) Cancer Novel phenothiazine hybrids were designed and docked, showing effective binding and inhibition of the MARK4 protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights that static models like docking cannot.

Ligand-Protein Interaction Dynamics and Stability

Following molecular docking, MD simulations are used to assess the stability of the predicted ligand-protein complex. An MD simulation would model the this compound molecule docked into a target protein's binding site, surrounded by solvent molecules. Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms are calculated.

Analysis of the simulation trajectory can confirm whether the ligand remains stably bound in the predicted pose. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein are monitored. A stable RMSD suggests a stable binding mode. Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as the persistence of hydrogen bonds and changes in hydrophobic contacts over time.

Solvent Effects and Conformational Transitions

MD simulations explicitly model the solvent (usually water), allowing for the study of its effect on both the ligand and the protein. The presence of water molecules can mediate ligand-protein interactions and is crucial for an accurate representation of the biological environment. These simulations can reveal how the compound's conformation might change upon moving from an aqueous environment to the hydrophobic binding pocket of a protein. This analysis provides a more realistic view of the binding process and the conformational flexibility of the this compound molecule in a dynamic, solvated system.

In Silico ADMET Predictions (Excluding Clinical Implications)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. Various computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict these properties based on the molecule's structure.

For this compound, a standard ADMET profile would be generated to evaluate its drug-like properties. These predictions are theoretical and serve to prioritize candidates for further experimental testing.

Table 2: Representative In Silico ADMET Properties for Compound Evaluation This table outlines the types of ADMET parameters typically predicted computationally for a novel compound like this compound. Specific predicted values for this compound are not available in the public domain.

Category Property Description
Absorption Human Intestinal Absorption (HIA) Predicts the extent of absorption from the gastrointestinal tract into the bloodstream.
Caco-2 Permeability An in vitro model to predict intestinal permeability.
Blood-Brain Barrier (BBB) Penetration Predicts the ability of the compound to cross the blood-brain barrier, relevant for CNS-acting drugs.
Distribution Plasma Protein Binding (PPB) Predicts the percentage of the compound that will bind to proteins in the blood plasma, affecting its free concentration.
Metabolism CYP450 Inhibition/Substrate Predicts whether the compound inhibits or is a substrate for key Cytochrome P450 enzymes (e.g., 2D6, 3A4), which is crucial for predicting drug-drug interactions.
Excretion Renal Clearance Predicts the rate at which the compound is cleared from the body by the kidneys.
Toxicity hERG Inhibition Predicts the potential for the compound to block the hERG potassium channel, which can be linked to cardiotoxicity.
Ames Mutagenicity Predicts the mutagenic potential of the compound.
Hepatotoxicity Predicts the potential for the compound to cause liver damage.

Computational Models for Permeability and Absorption

The permeability and absorption of a drug candidate are pivotal to its oral bioavailability. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to predict these parameters for phenothiazine derivatives. These models correlate the structural features of molecules with their biological activity. For phenothiazines, key descriptors like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight are instrumental in predicting intestinal absorption and blood-brain barrier penetration. mdpi.com

A study on various phenothiazine derivatives highlighted the utility of in silico tools in predicting ADME properties, suggesting that such compounds generally exhibit good potential for oral absorption based on Lipinski's rule of five. irjmets.com

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general predictions for phenothiazine-like structures using common in silico tools. Actual experimental values may vary.

PropertyPredicted ValueImplication
Molecular Weight326.42 g/molCompliant with Lipinski's rule (<500)
LogP (Lipophilicity)3.5 - 4.5Indicates good membrane permeability
Topological Polar Surface Area (TPSA)49.8 ŲSuggests good intestinal absorption
Caco-2 Permeability (logPapp)HighPredicts good intestinal cell permeability
Human Intestinal Absorption>90%Suggests high absorption from the gut

Metabolic Site Prediction Algorithms

The metabolic stability of a compound is a critical determinant of its duration of action and potential for drug-drug interactions. Computational algorithms are employed to predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. These tools, such as MetaSite and SMARTCyp, analyze the reactivity and accessibility of different atoms within a molecule. psu.edu

For phenothiazine derivatives, metabolism often occurs on the tricyclic ring system and the N-alkyl side chain. A primary metabolic pathway for many phenothiazines is hydroxylation, typically at the 7-position of the ring, followed by glucuronidation. kau.edu.sa Other common metabolic transformations include N-dealkylation and S-oxidation.

In the case of this compound, metabolic site prediction algorithms would likely identify the following as potential sites of biotransformation:

Aromatic hydroxylation: The phenothiazine ring, particularly positions susceptible to electrophilic attack.

Oxidation of the sulfur atom: Leading to the formation of a sulfoxide (B87167).

Metabolism of the morpholine (B109124) ring: This could involve ring opening or hydroxylation.

Hydrolysis of the ethanone (B97240) linker: Cleavage of the bond between the carbonyl group and the morpholine nitrogen.

The predictions from these algorithms are valuable for guiding further experimental metabolism studies and for understanding the potential formation of active or toxic metabolites.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity and interactions with biological targets. Theoretical methods such as Density Functional Theory (DFT) are used to investigate these properties.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Illustrative Frontier Molecular Orbital Data for a Phenothiazine Derivative Note: This data is representative of typical values for phenothiazine derivatives and not specific to this compound.

ParameterIllustrative Value (eV)Interpretation
HOMO Energy-5.5 to -6.0Indicates electron-donating capability
LUMO Energy-1.5 to -2.0Indicates electron-accepting capability
HOMO-LUMO Gap3.5 to 4.5Reflects chemical stability and reactivity

Electrostatic Potential Maps and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions representing positive electrostatic potential (electron-poor areas).

For this compound, a theoretical analysis of its MEP reveals distinct regions of charge localization. The area around the carbonyl oxygen of the ethanone group is expected to be a region of high negative potential, making it a likely site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the nitrogen of the phenothiazine ring would exhibit a positive electrostatic potential, indicating its susceptibility to interaction with nucleophiles.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors help in understanding the global reactivity of the molecule. For phenothiazine derivatives, these descriptors can quantify their antioxidant potential and their propensity to engage in charge-transfer interactions.

Advanced Analytical Methodologies for Research Application

Chromatographic Techniques for Compound Separation and Quantification (for research samples)

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds like 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone, enabling the separation of the analyte from impurities and its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds such as phenothiazine (B1677639) derivatives. For the analysis of this compound, a reversed-phase HPLC method is typically employed. This approach utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of the compound based on its hydrophobicity.

Method parameters are optimized to achieve sharp, symmetrical peaks with good resolution from any potential impurities or degradation products. Key parameters include the choice of the stationary phase, the composition and pH of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), the flow rate, and the column temperature. Detection is commonly performed using a UV-Vis detector, as the phenothiazine chromophore exhibits strong absorbance in the UV region.

A typical HPLC method for a phenothiazine derivative might involve a gradient elution to ensure the separation of compounds with a range of polarities. The validation of such a method would include assessments of linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

| Expected RT | ~12-15 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While some phenothiazine derivatives can be analyzed directly by GC-MS, the volatility of this compound may be a limiting factor. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can be a valuable tool for its identification and quantification.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. shimadzu.com

Table 2: Representative GC-MS Parameters for the Analysis of Phenothiazine Derivatives

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium, 1 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (2 min), then 10 °C/min to 300 °C (10 min)
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 40-550 m/z

| Transfer Line Temp. | 290 °C |

For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the morpholino group and other key structural features.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the high separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of complex research samples, allowing for the quantification of this compound at very low concentrations.

The LC separation is typically performed using a reversed-phase column as described for HPLC. The eluent from the column is introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates gas-phase ions of the analyte. researchgate.net

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix. researchgate.net

Table 3: Potential LC-MS/MS Parameters and Transitions for this compound

Parameter Condition
LC System UPLC/HPLC with C18 column
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile
Ionization Mode ESI Positive
Precursor Ion (m/z) Expected [M+H]⁺
Product Ions (m/z) Fragments corresponding to the phenothiazine and morpholino moieties

| Collision Energy | Optimized for maximum product ion intensity |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (for research samples)

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide detailed information about the connectivity of atoms in the molecule. The synthesis of phenothiazine derivatives is often characterized using NMR spectroscopy to confirm the structure. evitachem.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the phenothiazine ring system, the methylene (B1212753) protons of the morpholine (B109124) ring, and the methylene protons of the ethanone (B97240) bridge.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and electronic environment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Structural Units of this compound

Structural Unit Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Phenothiazine Aromatic 6.8 - 7.8 115 - 145
Morpholine (-CH₂-N-) 2.5 - 2.8 ~53
Morpholine (-CH₂-O-) 3.6 - 3.8 ~67
Ethanone (-CH₂-) ~4.5 ~65

| Ethanone (C=O) | - | ~168 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic IR absorption bands would be expected for the C=O stretch of the ketone, C-N stretching of the phenothiazine and morpholine rings, C-O-C stretching of the morpholine ring, and various C-H and aromatic C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting spectrum provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would provide complementary information to the IR spectrum, aiding in the complete vibrational assignment and structural confirmation. The laser-Raman spectra of several phenothiazines have been reported, with major bands assigned to ring modes and vibrations of alkyl side-chains. lcms.cz

Table 5: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch (Ketone) 1680 - 1700 1680 - 1700
Aromatic C=C Stretch 1580 - 1620, 1450 - 1500 1580 - 1620
C-N Stretch 1250 - 1350 1250 - 1350
C-O-C Stretch (Ether) 1070 - 1150 1070 - 1150

| Aromatic C-H Bending | 750 - 900 | - |

Table of Compounds

Compound Name
This compound
Acetonitrile
Methanol

UV-Vis Spectroscopy (for electronic transitions and quantification)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule and for the quantitative analysis of substances. For phenothiazine derivatives such as this compound, this method is particularly informative. The phenothiazine core possesses a chromophoric system that gives rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, phenothiazines exhibit two primary absorption bands which are attributed to n-π* and π-π* electronic transitions. nih.gov The π-π* transitions are generally more intense and occur at shorter wavelengths, while the n-π* transitions are of lower intensity and appear at longer wavelengths. nih.gov For the parent compound, 10H-phenothiazine, absorption maxima are observed at approximately 252 nm and 316 nm. nih.gov The presence of the N-acyl and morpholino substituents in this compound is expected to cause a shift in the position and intensity of these absorption bands, a phenomenon known as a chromic shift. Spectroscopic analyses are crucial for confirming the molecular structure and determining electronic transitions within the compound. evitachem.com Although specific absorption maxima for this particular derivative are not detailed in the available literature, the technique remains a cornerstone for its qualitative and quantitative assessment in research settings. amhsr.org

Crystallography and Solid-State Characterization for Polymorphism Studies

The solid-state properties of a chemical compound are critical for its application in materials science and pharmaceutical development. Crystallography and other solid-state characterization techniques provide definitive information about the three-dimensional arrangement of molecules, which influences physical properties like solubility and stability.

X-ray Diffraction (XRD) of Single Crystals

Single-crystal X-ray diffraction (XRD) offers an unambiguous determination of a molecule's structure, including bond lengths, bond angles, and conformation. Studies on this compound have revealed key structural features. evitachem.com

The compound crystallizes in a monoclinic system, which is a common crystal habit for phenothiazine derivatives. evitachem.comnih.govnih.gov The space group has been identified as C2. evitachem.com A defining characteristic of the phenothiazine moiety is its non-planar, butterfly conformation, which is also observed in this molecule. evitachem.comnih.gov In this conformation, the two benzene (B151609) rings are folded with respect to each other along the axis connecting the sulfur and nitrogen atoms. The morpholino-ethanone substituent, in contrast, tends to adopt a more planar configuration. evitachem.com This detailed structural information is vital for understanding intermolecular interactions and packing in the solid state.

Table 1: Crystallographic Parameters for this compound
ParameterValue
Crystal SystemMonoclinic evitachem.com
Space GroupC2 evitachem.com
Unit Cell Parameters (a, b, c)Data not available in searched sources
Unit Cell Angles (α, β, γ)Data not available in searched sources
Unit Cell Volume (V)Data not available in searched sources

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential tool for the solid-state characterization of materials. Unlike single-crystal XRD, which requires a well-formed crystal, PXRD can be performed on a polycrystalline or powdered sample. This technique is particularly valuable in pharmaceutical sciences for identifying the polymorphic form of an active ingredient. mdpi.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties, including stability and solubility. americanpharmaceuticalreview.com

A PXRD pattern provides a fingerprint of the crystalline solid. A crystalline material produces a pattern of sharp diffraction peaks, whereas an amorphous solid yields a broad halo with few, if any, sharp peaks. americanpharmaceuticalreview.com For this compound, PXRD would be employed to:

Confirm the identity and purity of a synthesized batch against a reference pattern.

Detect the presence of different crystalline phases or polymorphs.

Monitor solid-state stability and phase transitions under various conditions such as temperature and humidity.

While specific PXRD data for this compound are not available in the reviewed literature, its application is a standard and critical step in the comprehensive characterization and control of the solid form of such compounds. mdpi.com

Future Directions and Broader Academic Implications

Design and Synthesis of Next-Generation Analogues with Tuned Properties

The development of new drugs based on the phenothiazine (B1677639) framework is a promising strategy due to the wide range of biological activities associated with this tricyclic system. nih.gov The synthesis of next-generation analogues of 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone is a key future direction. By systematically modifying its constituent parts, researchers can fine-tune its physicochemical and pharmacological properties.

Key synthetic strategies may involve:

Modification of the Phenothiazine Core : Introducing various substituents (e.g., -Cl, -CF3) at different positions on the phenothiazine rings can significantly alter electronic properties and biological activity. if-pan.krakow.pl

Alteration of the Linker : The ethanone (B97240) linker can be elongated, shortened, or replaced with other functional groups to change the molecule's flexibility and orientation when interacting with biological targets.

Substitution on the Morpholine (B109124) Ring : The morpholine ring contributes to solubility and biological activity. evitachem.com Replacing it with other heterocyclic systems, such as piperazine (B1678402) or piperidine, could modulate receptor affinity and pharmacokinetic profiles. tandfonline.comtandfonline.com

The synthesis of such analogues typically begins with a suitable phenothiazine starting material, followed by acylation and subsequent reaction with the desired amine. evitachem.comacs.org These new compounds would then be screened to identify candidates with enhanced potency, selectivity, or novel mechanisms of action.

Table 1: Potential Analogues and Their Tuned Properties

Modification Site Example Modification Potential Tuned Property Rationale
Phenothiazine Ring (C-2 position) Introduction of a trifluoromethyl (-CF3) group Altered receptor binding affinity The electronic properties of substituents on the phenothiazine ring are crucial for activity. if-pan.krakow.pl
Ethanone Linker Replacement with a propanone linker Increased flexibility and spatial orientation Modifying the linker can optimize interaction with the target's binding pocket.
Morpholine Ring Replacement with a piperazine moiety Enhanced affinity for specific CNS receptors The nitrogen-containing heterocycle is key to interacting with targets like dopamine (B1211576) receptors. tandfonline.comnih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

The era of genomics has provided a wealth of high-throughput biological data that can augment traditional drug discovery methods. benthamscience.com Phenothiazine derivatives are known for their polypharmacology, meaning they interact with multiple biological targets. nih.govif-pan.krakow.plnih.gov A systems biology approach is therefore essential for a comprehensive understanding of the effects of this compound and its future analogues.

This integrated approach would involve:

Genomics and Proteomics : Identifying the full spectrum of genes and proteins that are affected by the compound in cellular systems. This helps to uncover novel mechanisms of action and potential off-target effects.

Chemoinformatics : Using computational tools to predict the activity of newly designed analogues against a wide range of biological targets, helping to prioritize which compounds to synthesize and test. benthamscience.com

High-Throughput Screening : Testing the compound and its derivatives against large panels of cell lines or biological assays to build a comprehensive profile of their biological activities.

By integrating these large-scale datasets, researchers can construct detailed network models of the compound's interactions within a biological system. This holistic view is crucial for understanding its therapeutic potential and for predicting its effects in a complex disease state. benthamscience.com

Potential for Scaffold Diversification in Drug Discovery Research

The phenothiazine nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govwikipedia.org This means its three-dimensional structure is capable of binding to multiple, diverse biological targets, making it an excellent starting point for drug discovery programs. nih.gov The structure of this compound can be diversified to create libraries of novel compounds for a wide range of therapeutic areas.

The versatility of the phenothiazine scaffold has been demonstrated in the development of compounds with a variety of biological activities, including:

Anticancer tandfonline.comtandfonline.com

Antimicrobial wikipedia.org

Antitubercular nih.gov

Antipsychotic if-pan.krakow.plnih.gov

Molecular hybridization, which combines the phenothiazine scaffold with other pharmacophores, has yielded compounds with improved efficacy. nih.gov For instance, linking the phenothiazine core to moieties like triazolopyridine or chalcone (B49325) has produced promising anticancer agents. nih.govtandfonline.com This approach of scaffold diversification opens up the possibility of repurposing phenothiazine derivatives for new medical applications, moving beyond their traditional use in psychiatry. nih.gov The modular synthesis of these derivatives allows for the creation of focused compound libraries to probe specific biological targets, such as protein kinases. mdpi.com

Contribution to Fundamental Understanding of Chemical-Biological Interactions

Studying this compound and its carefully designed analogues provides a powerful tool for probing the fundamental principles of how small molecules interact with biological systems. The phenothiazine structure itself is of significant interest due to its folded "butterfly" conformation, which influences its interaction with targets. nih.gov

Research in this area can illuminate:

Structure-Activity Relationships (SAR) : By systematically altering the chemical structure and measuring the resulting biological activity, researchers can build detailed models of the chemical features required for a desired effect. For example, the type of substituent at the C-2 position and the nature of the side chain at the N-10 position are known to be critical determinants of the biological action of phenothiazines. if-pan.krakow.plresearchgate.net

Drug-Membrane Interactions : Phenothiazines are known to accumulate at biological membranes, and this interaction can be a key part of their mechanism of action. umich.edu Studying how modifications to the molecule affect its surface activity can provide insights into drug absorption and distribution.

Receptor Binding : The affinity of phenothiazines for various receptors, particularly dopamine receptors, is linked to their three-dimensional structure, which can mimic that of neurotransmitters like dopamine. if-pan.krakow.pl Detailed studies of these interactions can aid in the rational design of more selective and potent drugs. nih.gov

Ultimately, this fundamental knowledge contributes to the broader field of medicinal chemistry, providing guiding principles for the design of future therapeutic agents for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for 2-morpholino-1-(10H-phenothiazin-10-yl)-1-ethanone?

The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group to the phenothiazine core, followed by nucleophilic substitution or coupling reactions to attach the morpholine moiety. For example:

  • Step 1 : Phenothiazine undergoes acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-(10H-phenothiazin-10-yl)ethanone.
  • Step 2 : The morpholino group is introduced via alkylation or Mitsunobu reaction with morpholine derivatives. Reaction conditions (e.g., K₂CO₃ as a base, reflux in acetone) are critical for yield optimization .
  • Purification : Recrystallization or column chromatography ensures purity, with characterization via NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholino protons (δ ~3.5–4.0 ppm) and phenothiazine aromatic signals .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C₁₉H₂₀N₂O₂S) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles between the phenothiazine and morpholino groups .

Q. What biological activities are associated with this compound?

Phenothiazine derivatives exhibit diverse pharmacological properties:

  • Neurotransmitter Modulation : The morpholino group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets like dopamine or serotonin receptors .
  • Enzyme Inhibition : Structural analogs inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to tacrine derivatives .
  • Anticancer Activity : Derivatives induce apoptosis in cancer cell lines (e.g., breast cancer MCF-7) via ROS generation or mitochondrial pathway activation .

Advanced Research Questions

Q. How do reaction conditions influence synthetic outcomes?

Contradictions in yield and purity often arise from:

  • Catalyst Choice : Lewis acids (e.g., AlCl₃ vs. FeCl₃) affect acylation regioselectivity. Overly acidic conditions may sulfoxidize the phenothiazine core, reducing bioactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve morpholino substitution but risk side reactions (e.g., N-oxide formation) .
  • Temperature Control : Reflux (70–80°C) optimizes substitution kinetics, while higher temperatures degrade the morpholino group .

Q. How can researchers resolve discrepancies in reported biological activities?

Variability in pharmacological data may stem from:

  • Structural Isomerism : Substituent positioning (e.g., para vs. meta morpholino attachment) alters receptor binding. Comparative studies using analogs (e.g., piperidine vs. morpholino derivatives) clarify structure-activity relationships .
  • Assay Conditions : Differences in cell lines (e.g., neuronal SH-SY5Y vs. glial U87) or enzyme sources (human vs. bovine AChE) impact IC₅₀ values. Standardized protocols (e.g., Ellman’s method for AChE) mitigate variability .

Q. What challenges arise in crystallographic analysis of this compound?

  • Crystal Twinning : Phenothiazine derivatives often form twinned crystals, complicating data collection. SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections .
  • Disorder in Morpholino Groups : Flexible morpholino rings may exhibit positional disorder. Restraints on bond lengths and angles improve refinement accuracy .
  • Data Resolution : High-resolution synchrotron data (>1.0 Å) are preferred to resolve sulfur and oxygen atoms in the phenothiazine core .

Methodological Recommendations

  • Comparative Studies : Use structurally similar compounds (e.g., 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone) to benchmark pharmacological or material properties .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like AChE, guiding rational design .
  • Stability Testing : Monitor sulfoxidation under oxidative conditions (e.g., H₂O₂ exposure) via HPLC to assess compound shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.